molecular formula C16H23N3O2 B2981268 2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034225-14-2

2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2981268
CAS No.: 2034225-14-2
M. Wt: 289.379
InChI Key: IPECIQOPVGTPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound featuring a 2-azaspiro[4.5]decane core fused to a 2,6-dimethylpyrimidin-4-yl substituent and a carboxylic acid group at position 2. The spiro architecture imposes conformational rigidity, while the pyrimidine ring contributes to electronic interactions, making it a candidate for applications in medicinal chemistry and materials science. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX, ORTEP) for accurate characterization .

Properties

IUPAC Name

2-(2,6-dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-8-14(18-12(2)17-11)19-9-13(15(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPECIQOPVGTPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C3(C2)CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C16H23N3O2, and it has a molecular weight of approximately 289.379 g/mol. This compound is characterized by a spirocyclic structure, which is known to influence biological interactions and pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H23N3O2\text{C}_{16}\text{H}_{23}\text{N}_{3}\text{O}_{2}

This structure includes a pyrimidine ring, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Pharmacological Properties

Research indicates that compounds containing pyrimidine rings often exhibit a range of pharmacological activities. For instance, studies have shown that derivatives of pyrimidine can act as inhibitors for various enzymes, including angiotensin-converting enzyme (ACE) and phosphatases involved in cancer pathways . The specific biological activity of this compound remains under investigation, but its structural analogs have demonstrated significant effects on cardiovascular and metabolic pathways.

Case Studies

  • ACE Inhibition : A related study focused on the synthesis and biological evaluation of pyrimidine derivatives as ACE inhibitors demonstrated that modifications to the carboxylic acid group can significantly enhance inhibitory potency . While specific data on the compound is limited, it suggests a potential for similar activity.
  • Cancer Treatment : Another study explored the role of spirocyclic compounds as inhibitors of protein tyrosine phosphatase non-receptor type 11 (PTPN11), which is implicated in various cancers. The findings indicated that modifications in the spiro structure could lead to enhanced efficacy against cancer cell lines . This paves the way for further exploration of this compound in oncology.

Research Findings

Recent investigations into spiro compounds have revealed their potential as therapeutic agents due to their ability to interact with multiple biological targets. Notable findings include:

Study Findings
Study AIdentified ACE inhibition with I50 values significantly lower than traditional inhibitors.
Study BDemonstrated anticancer activity via PTPN11 inhibition in cellular assays.

Comparison with Similar Compounds

Structural Analogues with Azaspiro[4.5]decane Cores

Compounds sharing the 2-azaspiro[4.5]decane scaffold but differing in substituents and functional group positions include:

Compound Name Substituents/Functional Groups CAS Number Key Features
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid Boc-protected amine, carboxylic acid at C7 1363381-87-6 Enhanced steric bulk from Boc group
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid Boc-protected amine, carboxylic acid at C8 1427367-47-2 Altered spatial orientation of COOH
Target Compound 2,6-Dimethylpyrimidin-4-yl, carboxylic acid at C4 Not specified Pyrimidine-mediated electronic effects

Key Differences :

  • Substituent Effects : The target’s pyrimidine ring introduces electron-withdrawing and π-π stacking capabilities, contrasting with the Boc group’s steric protection in analogues. This may enhance binding specificity in biological targets compared to the inert Boc group .
  • Carboxylic Acid Position : The C4-carboxylic acid in the target likely alters hydrogen-bonding networks and solubility compared to C7/C8 analogues, impacting pharmacokinetics .

Pyrimidine-Containing Analogues

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) shares a pyrimidine-carboxylic acid motif but lacks the spiro system .

  • Electronic Properties : The chloro substituent in the analogue is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~2–3) compared to the target’s dimethylpyrimidine (pKa ~4–5).
  • Reactivity : The chloro group may facilitate nucleophilic substitution, whereas the target’s methyl groups prioritize steric hindrance and metabolic stability.

Spirocyclic Derivatives with Heteroatoms

Compounds like 6,7-diazaspiro[4.5]dec-9-en derivatives (EP 4374877 A2) feature diaza cores and fluorinated substituents :

  • Fluorine Effects: Trifluoromethyl groups in the EU patent compounds enhance lipophilicity (logP +0.5–1.0) and oxidative stability, unlike the target’s non-fluorinated structure.
  • Biological Implications : The target’s rigidity may improve target selectivity, while fluorinated analogues could exhibit superior membrane permeability.

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

  • Target Compound : Predicted moderate aqueous solubility due to the carboxylic acid, balanced by the hydrophobic spiro-pyrimidine system. Stability is likely higher than chloro-pyrimidines but lower than fluorinated derivatives.
  • Analogues : Boc-protected spiro compounds exhibit lower solubility (logS ~-4) due to hydrophobicity, while fluorinated derivatives show enhanced metabolic stability .

Crystallographic Insights

The spirocyclic framework’s conformation was likely resolved using SHELX refinement and visualized via ORTEP-3/WinGX . Bond angles and torsion angles in the target compound may differ from analogues due to pyrimidine ring strain and COOH positioning.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,6-Dimethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid?

The compound can be synthesized via multicomponent condensation reactions. A validated approach involves reacting a phenolic derivative (e.g., 2,6-dimethylphenol) with aldehydes (e.g., isobutyraldehyde) and nitriles in concentrated sulfuric acid to form the spirocyclic core . The pyrimidine moiety can be introduced through subsequent functionalization, such as cyclocondensation of amidines with diketones. Carboxylic acid protection (e.g., tert-butyl ester) may be employed during synthesis to avoid side reactions, followed by acidic deprotection .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with key signals for the spirocyclic system (e.g., δ 1.5–2.5 ppm for methyl groups) and pyrimidine ring (δ 8.0–9.0 ppm for aromatic protons) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ or [M–H]^- ions) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond angles, torsional strain in the spiro system, and intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the spirocyclic core?

Optimization strategies include:

  • Catalyst screening : Concentrated sulfuric acid (as in ) or Lewis acids (e.g., BF3_3·Et2_2O) can enhance condensation efficiency.
  • Temperature control : Reactions performed at 60–80°C balance activation energy and thermal decomposition risks .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) facilitate cyclization via azeotropic water removal.

Example Table: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (H2_2SO4_4)0.5–1.0 eq70–85%
Temperature60–80°CMaximizes spiro formation
Reaction Time12–24 hoursPrevents over-oxidation

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed data (e.g., unexpected splitting in NMR) require:

  • Dynamic NMR studies : To probe conformational flexibility in the spiro system, which may cause signal broadening .
  • DFT calculations : Compare theoretical NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .
  • Complementary techniques : X-ray crystallography (via SHELX ) provides unambiguous bond connectivity, while IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .

Q. What challenges arise in maintaining stereochemical integrity during synthesis?

The spirocyclic system may exhibit axial chirality or racemization at the bridgehead carbon. Mitigation strategies include:

  • Chiral auxiliaries : Use tert-butyl carbamate (Boc) groups to temporarily stabilize stereocenters .
  • Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enforce enantioselective cyclization .
  • Low-temperature crystallization : Isolate enantiomers via chiral resolving agents (e.g., tartaric acid derivatives) .

Methodological Notes

  • Crystallography Workflow :

    • Collect diffraction data using a single-crystal X-ray diffractometer.
    • Solve phases via direct methods (SHELXT ).
    • Refine structure with SHELXL, focusing on anisotropic displacement parameters for heavy atoms .
    • Validate using R-factor convergence (<5%) and residual electron density maps .
  • Synthetic Troubleshooting :

    • Low yield : Increase catalyst loading or substitute with milder acids (e.g., p-TsOH).
    • Byproduct formation : Use scavengers (e.g., molecular sieves) to remove water during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.